![molecular formula C22H22N4O3 B7751654 2-[5-amino-3-oxo-1-(4-propoxyphenyl)-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one](/img/structure/B7751654.png)
2-[5-amino-3-oxo-1-(4-propoxyphenyl)-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-amino-3-oxo-1-(4-propoxyphenyl)-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-oxo-1-(4-propoxyphenyl)-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-propoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-oxo-1-(4-propoxyphenyl)-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or propoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced pyrrole or quinazolinone derivatives .
Scientific Research Applications
2-[5-amino-3-oxo-1-(4-propoxyphenyl)-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[5-amino-3-oxo-1-(4-propoxyphenyl)-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Shares a similar heterocyclic structure but with different functional groups.
Phenyl boronic acid (PBA) containing BODIPY dyes:
Uniqueness
2-[5-amino-3-oxo-1-(4-propoxyphenyl)-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one is unique due to its specific combination of a quinazolinone core with a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[5-amino-3-oxo-1-(4-propoxyphenyl)-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-3-10-29-15-7-5-14(6-8-15)26-12-18(27)19(20(26)23)21-24-17-9-4-13(2)11-16(17)22(28)25-21/h4-9,11H,3,10,12,23H2,1-2H3,(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCSQTGPFNFJOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=C(N3)C=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=C(N3)C=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
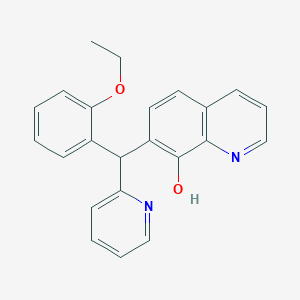
![7-[(2,4-Dimethylanilino)-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B7751589.png)
![2-[(4-Ethoxy-1,3-benzothiazol-2-yl)amino]-1-(4-methylphenyl)ethanone;hydrobromide](/img/structure/B7751590.png)
![5-[(4-Ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B7751616.png)
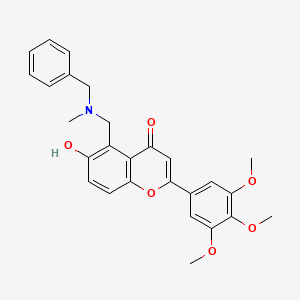
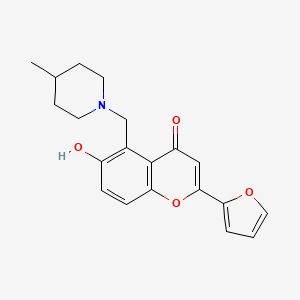
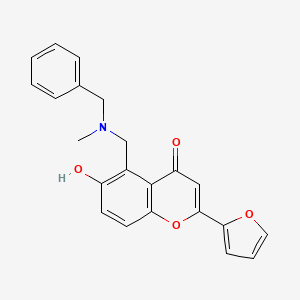
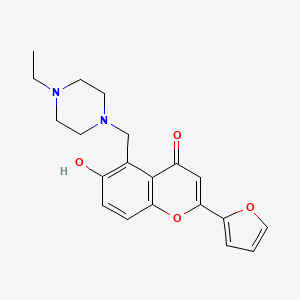
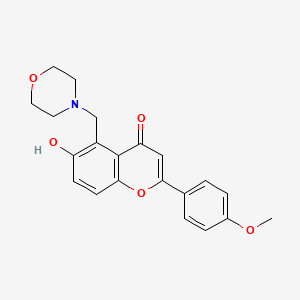
![2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one](/img/structure/B7751647.png)
![5-HYDRAZINYL-11-METHYL-4-PHENYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE](/img/structure/B7751659.png)
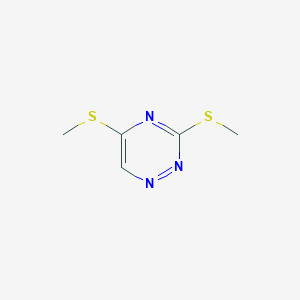
![2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B7751677.png)
![3-[2-(1-BENZOFURAN-2-YL)-2-OXOETHYL]-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE](/img/structure/B7751683.png)
